5-(Methyl(prop-2-yn-1-yl)amino)pyrazine-2-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-(Methyl(prop-2-yn-1-yl)amino)pyrazine-2-carbonitrile is represented by the InChI code1S/C9H8N4/c1-3-4-13(2)9-7-11-8(5-10)6-12-9/h1,6-7H,4H2,2H3
. This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, and 4 nitrogen atoms. Physical And Chemical Properties Analysis
5-(Methyl(prop-2-yn-1-yl)amino)pyrazine-2-carbonitrile is a powder with a molecular weight of 172.19 .Scientific Research Applications
Combinatorial Chemistry and Drug Discovery
5-(Methyl(prop-2-yn-1-yl)amino)pyrazine-2-carbonitrile and its derivatives have been studied for their potential in combinatorial chemistry and drug discovery. Kumaravel and Vasuki (2009) demonstrated the use of a similar compound in the catalyst-free synthesis of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives, highlighting its relevance in creating diverse chemical libraries for pharmaceutical research (Kumaravel & Vasuki, 2009).
Anticancer Research
Nimbalkar et al. (2017) synthesized 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, a closely related compound, via a multi-component synthesis. These derivatives showed promising anticancer activity against several human cancer cell lines, underscoring the significance of such compounds in anticancer research (Nimbalkar et al., 2017).
properties
IUPAC Name |
5-[methyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-3-4-13(2)9-7-11-8(5-10)6-12-9/h1,6-7H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXLWALNUCXTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1=NC=C(N=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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